molecular formula C20H25N5O5 B1352439 H-Pro-his-tyr-OH CAS No. 81075-04-9

H-Pro-his-tyr-OH

Cat. No. B1352439
CAS RN: 81075-04-9
M. Wt: 415.4 g/mol
InChI Key: XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Pro-his-tyr-OH” is a dipeptide formed from L-proline and L-tyrosine residues . It has a CAS number of 19786-36-8 and a molecular weight of 278.3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “H-Pro-his-tyr-OH” involves the use of Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH as substrates to investigate their couplings to peptide molecules .


Molecular Structure Analysis

The molecular structure of “H-Pro-his-tyr-OH” is represented by the empirical formula C14H18N2O4 . The molecular weight is 278.30 and the sum formula is C₁₄H₁₈N₂O₄ .


Chemical Reactions Analysis

A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .


Physical And Chemical Properties Analysis

“H-Pro-his-tyr-OH” is a solid substance . It has a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .

Scientific Research Applications

Hydrogen Bonding in Aromatic Amino Acids

Research by Scheiner, Kar, and Pattanayak (2002) in the "Journal of the American Chemical Society" provides insight into the hydrogen bonding capabilities of aromatic amino acids, which include tyrosine and histidine, components of H-Pro-his-tyr-OH. Their study used ab initio calculations to compare hydrogen bonds involving the aromatic groups of amino acids, finding that histidine forms the strongest conventional hydrogen bonds among the studied amino acids, followed by tyrosine. This understanding is crucial for elucidating the structural and functional roles of peptides in biological systems (Scheiner, Kar, & Pattanayak, 2002).

Peptide Synthesis and Characterization

Pavone et al. (2009) explored the synthesis, purification, and characterization of a pentapeptide resembling the structure of H-Pro-his-tyr-OH. This peptide, postulated as a basic unit in wheat bread alpha-gliadins, has implications for understanding coeliac disease. The solid-phase synthesis and 1H NMR characterization of this peptide in water solution provide a foundation for further research into gluten-related disorders and the structural properties of peptides (Pavone et al., 2009).

Hydroxyl Radical Generation and Reactivity

Fisher, Schoonen, and Brownawell (2012) conducted a study on the catalytic production of hydroxyl radicals (.OH) using the amino acid phenylalanine to monitor the kinetics of pyrite-induced .OH formation. This research highlights the environmental and biological importance of understanding hydroxyl radicals, given their role in oxidative stress and environmental remediation processes. Their findings contribute to the broader comprehension of hydroxyl radical generation and reactivity in various chemical and biological contexts (Fisher, Schoonen, & Brownawell, 2012).

Environmental and Biological Implications of Hydroxyl Radicals

Gligorovski, Strekowski, Barbati, and Vione (2015) provided an extensive review on the environmental and biological implications of hydroxyl radicals. Their work emphasizes the omnipresence of hydroxyl radicals in natural waters, the atmosphere, and biological systems, highlighting their role in immunity metabolism and environmental chemistry. This comprehensive review underscores the significance of hydroxyl radicals in oxidative processes and their impact on health and the environment (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Safety And Hazards

When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “H-Pro-his-tyr-OH” could involve its use in the synthesis of more complex peptides and proteins .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-his-tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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